Cynaroside can be extracted from several natural sources:
In terms of classification, cynaroside falls under:
Cynaroside can be synthesized through several methods:
Cynaroside has the following molecular structure:
The structure consists of a luteolin backbone with a glucose moiety attached at the 7-position, which is crucial for its biological activity.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to elucidate the structure of cynaroside. High-Performance Liquid Chromatography (HPLC) is commonly used for quantification purposes.
Cynaroside undergoes various chemical reactions typical for flavonoids:
The reaction conditions such as pH, temperature, and catalyst type significantly influence the rate and extent of these reactions. For example, enzymatic hydrolysis using glucosidases has been studied for its efficiency in releasing luteolin from cynaroside .
Cynaroside exhibits its biological effects primarily through:
In silico studies have provided insights into the binding affinity of cynaroside with various molecular targets involved in disease pathways, supporting its therapeutic potential .
Relevant analyses include spectroscopic methods that confirm its purity and structural integrity during studies .
Cynaroside has garnered interest in various fields:
Research continues to explore the full range of applications for cynaroside, particularly in developing new therapeutic strategies leveraging its bioactive properties .
Cynaroside demonstrates significant antibiofilm activity against clinically relevant Gram-positive and Gram-negative pathogens. In Staphylococcus aureus, cynaroside treatment (50 µg/ml) reduces biofilm biomass by 62–68% through disruption of extracellular polymeric substance (EPS) production and quorum-sensing signaling pathways [2] [9]. Against Pseudomonas aeruginosa, cynaroside achieves 55–60% biofilm inhibition at 100 µg/ml by downregulating genes involved in adhesion (pilA) and exopolysaccharide synthesis (pslA) [9]. Notably, cynaroside exhibits greater efficacy against biofilms than planktonic cells, with minimum biofilm inhibitory concentrations (MBIC) 2–4 times lower than standard MIC values [9].
Table 1: Biofilm Inhibition by Cynaroside Against Bacterial Pathogens
Bacterial Strain | MIC (µg/ml) | Biofilm Reduction (%) | Key Molecular Targets |
---|---|---|---|
Staphylococcus aureus (MSSA) | 100 | 68.2 ± 3.1 | EPS matrix, quorum-sensing genes |
Staphylococcus aureus (MRSA) | 250 | 62.7 ± 2.8 | Adhesion proteins, agr system |
Pseudomonas aeruginosa | 200 | 55.4 ± 4.2 | pilA, pslA, lasI genes |
Mechanistically, cynaroside disrupts the initial attachment phase of biofilm development and enhances membrane permeability in mature biofilms, facilitating antibiotic penetration [2] [9]. This dual activity positions cynaroside as a promising adjuvant for combating persistent device-related infections where biofilms confer antibiotic resistance.
Cynaroside significantly enhances the efficacy of conventional antileishmanial and antibacterial agents through pharmacodynamic synergism. Against Leishmania donovani promastigotes, cynaroside (20 µM) reduces the IC50 of miltefosine by 8.3-fold through simultaneous targeting of parasite membrane integrity and metabolic enzymes [1] [4]. This combination achieves >90% inhibition of intramacrophagic amastigotes at concentrations where individual drugs show ≤40% efficacy [1].
Table 2: Synergistic Activity of Cynaroside-Antibiotic Combinations
Pathogen | Antibiotic | Cynaroside Concentration | Combination Index (CI) | Efficacy Enhancement |
---|---|---|---|---|
Leishmania donovani | Miltefosine | 20 µM | 0.22 ± 0.03 | 8.3-fold ↓ IC50 |
Staphylococcus aureus | Ciprofloxacin | 50 µg/ml | 0.41 ± 0.07 | 4.1-fold ↓ MIC |
Salmonella typhimurium | Ciprofloxacin | 25 µg/ml | 0.38 ± 0.05 | Mutation frequency ↓ 73% |
This synergy extends beyond parasite control: Cynaroside reduces ciprofloxacin resistance development in Salmonella typhimurium by 73% through suppression of DNA gyrase mutations [2] [6]. The flavonoid’s ability to inhibit efflux pumps and compromise microbial membrane integrity underlies these synergistic effects, allowing lower antibiotic dosing while maintaining therapeutic efficacy [1] [9].
Cynaroside exerts potent antileishmanial effects through ROS-mediated oxidative damage to Leishmania parasites. Treatment with cynaroside (IC50 = 49.5 µM) induces a 3.8-fold increase in intracellular ROS within L. donovani promastigotes, as quantified by H2DCFDA fluorescence assays [1] [4]. This oxidative surge triggers mitochondrial dysfunction characterized by:
Molecular docking studies confirm strong binding affinity (-10.4 kcal/mol) between cynaroside and Leishmania UDP-galactopyranose mutase (UGM), a vital enzyme for parasite cell wall biosynthesis [1]. This interaction inhibits UGM activity, compromising membrane integrity and enhancing ROS susceptibility. The resulting oxidative damage induces G0/G1 cell cycle arrest and DNA fragmentation, as evidenced by propidium iodide staining [1] [4].
Table 3: ROS-Mediated Antileishmanial Mechanisms of Cynaroside
Parameter | Control | Cynaroside (50 µM) | Change (%) |
---|---|---|---|
Intracellular ROS (RFU) | 1,250 ± 98 | 4,780 ± 215 | +282% |
Mitochondrial ΔΨm (Rh123 uptake) | 100 ± 4.2% | 25.3 ± 3.1% | -75% |
ATP production (nmol/107 cells) | 8.9 ± 0.7 | 4.3 ± 0.4 | -52% |
UGM enzyme inhibition | 0% | 78.6 ± 5.2% | -79% |
Pretreatment with antioxidants (N-acetylcysteine or glutathione) reverses 85–92% of cynaroside’s leishmanicidal activity, confirming ROS as the primary effector mechanism [1] [7]. This ROS-dependent lethality selectively affects parasites without comparable oxidative damage to mammalian macrophages, providing a therapeutic window for antileishmanial applications [1] [4].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3